![molecular formula C8H10O3 B2821322 Methyl 5-oxospiro[2.3]hexane-1-carboxylate CAS No. 1518220-73-9](/img/structure/B2821322.png)

Methyl 5-oxospiro[2.3]hexane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

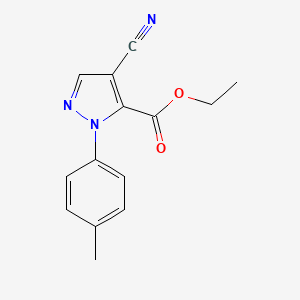

“Methyl 5-oxospiro[2.3]hexane-1-carboxylate” is a chemical compound with the molecular formula C8H10O3 . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of “Methyl 5-oxospiro[2.3]hexane-1-carboxylate” involves a prototropic isomerization process . The initial methylenecyclobutanes are converted into the corresponding spirooxiranes in two ways: by successive bromohydroxylation and dehydrobromination, and by direct epoxidation .Molecular Structure Analysis

The molecular structure of “Methyl 5-oxospiro[2.3]hexane-1-carboxylate” is represented by the formula C8H10O3 . The molecular weight of the compound is 154.16 .Chemical Reactions Analysis

The chemical reactions involving “Methyl 5-oxospiro[2.3]hexane-1-carboxylate” include its transformation into the corresponding 3-hydroxymethylbicyclobutane-1-carboxylic acid derivatives on treatment with lithium diisopropylamide in aprotic medium .Applications De Recherche Scientifique

Regioselective Cycloaddition

Methyl 5-oxospiro[2.3]hexane-1-carboxylate derivatives have been obtained through regioselective cycloaddition reactions. For instance, substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates were produced as a mixture of diastereoisomers by a highly regioselective 1,3-dipolar cycloaddition of C-aryl- and C-carbamoylnitrones (Molchanov & Tran, 2013).

Synthesis of Bioactive Compounds

These compounds have also been explored for the synthesis of bioactive molecules. For example, the synthesis of epi-oxetin, an oxetane-containing beta-amino acid, was achieved via the unique reactivity of 2-methyleneoxetanes and 1,5-dioxaspiro[3.2]hexanes (Blauvelt & Howell, 2008).

Reductive Cleavage and Transformations

The reductive cleavage of methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates with zinc in acetic acid leads to the formation of 1,3-amino alcohols, which undergo subsequent cyclization to yield bi- or tricyclic lactams or lactones (Molchanov et al., 2016).

Directed Ring-Opening Reactions

Directed ring-opening reactions of 1,5-dioxaspiro[3.2]hexanes with heteroatom nucleophiles have been studied for the selective formation of alpha-substituted-beta'-hydroxy ketones and 2,2-disubstituted oxetanes, indicating a nuanced approach to molecular synthesis (Taboada et al., 2003).

Preparation and Antimalarial Activity

Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate were prepared and evaluated for their antimalarial activities, showcasing the potential of these compounds in therapeutic applications (Ningsanont et al., 2003).

Mécanisme D'action

Propriétés

IUPAC Name |

methyl 5-oxospiro[2.3]hexane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-11-7(10)6-4-8(6)2-5(9)3-8/h6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEEMBTUMRGXCCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC12CC(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-oxospiro[2.3]hexane-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(1E)-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]benzenesulfonohydrazide](/img/structure/B2821241.png)

![2-Chloro-N-[(2,6-difluorophenyl)methyl]-N-(2-methoxyethyl)acetamide](/img/structure/B2821243.png)

![2-Amino-2-[4-(benzyloxy)phenyl]acetonitrile](/img/structure/B2821249.png)

![N-[[2-(1,2,4-Triazol-1-yl)pyridin-4-yl]methyl]prop-2-enamide](/img/structure/B2821251.png)

![N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2821255.png)

![3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride](/img/structure/B2821256.png)

![1-{2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(2-methylphenyl)urea](/img/structure/B2821258.png)

![(2E)-3-[(2-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2821260.png)

![5-Nitro-2-[(pyridin-2-ylamino)methyl]isoindole-1,3-dione](/img/structure/B2821262.png)